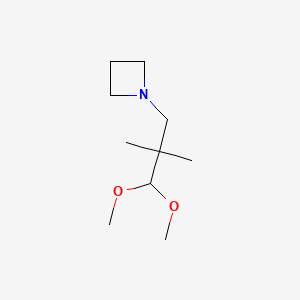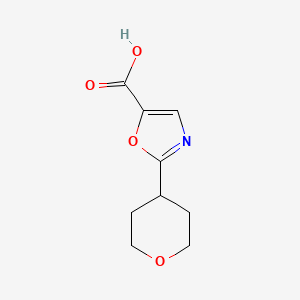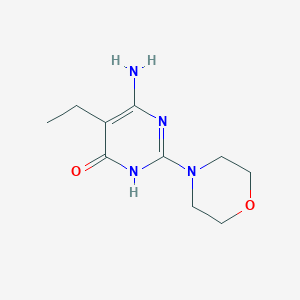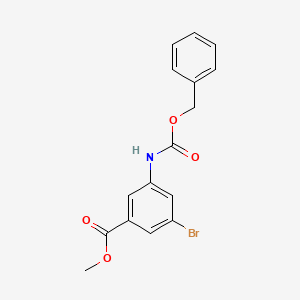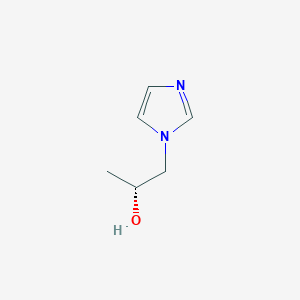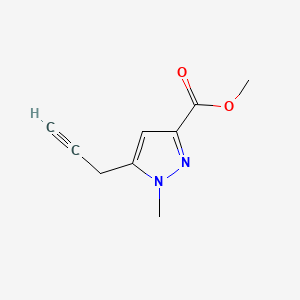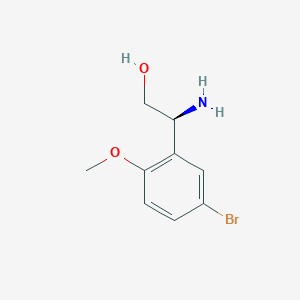
(2S)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 2-position.
Chiral Resolution: The final step involves chiral resolution to obtain the (2S)-enantiomer, which can be achieved using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other advanced techniques to ensure the purity and enantiomeric excess of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding de-brominated product.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The amino and bromine groups can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and immune response, depending on its specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-(3-bromo-2-methoxyphenyl)ethan-1-ol
- 1-(5-Bromo-2-methoxyphenyl)ethanone
Uniqueness
(2S)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL is unique due to its specific stereochemistry and the presence of both amino and bromine groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H12BrNO2 |
|---|---|
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(5-bromo-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1 |
Clave InChI |
JIIQSZURHGJXTF-MRVPVSSYSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Br)[C@@H](CO)N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



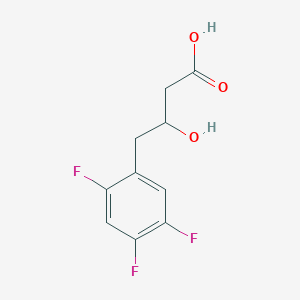

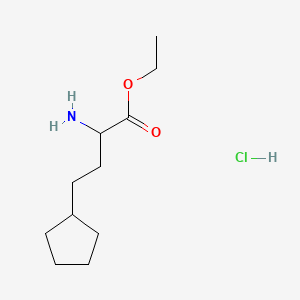
![N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride](/img/structure/B13491655.png)
